molecular formula C49H35GdN4O2 B15225986 Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate

Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate

Cat. No.: B15225986
M. Wt: 869.1 g/mol
InChI Key: XUZXSZUPRDXHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gd(III) meso-tetraphenyl porphine 2,4-pentane dionate (abbreviated as GdTPP-acac) is a gadolinium-chelated porphyrin complex with the molecular formula C₄₉H₃₅GdN₄O₂ and a molecular weight of 869.08 g/mol . Its structure consists of a central Gd(III) ion coordinated to a meso-tetraphenylporphyrin (TPP) macrocycle and a 2,4-pentanedionate (acetylacetonate, acac) ligand. This compound is notable for its paramagnetic properties (due to Gd³⁺) and near-infrared (NIR) fluorescence, making it suitable for dual-modal imaging (MRI and fluorescence) and photodynamic therapy (PDT) applications . It is stored at room temperature, protected from light, and is synthesized via coordination chemistry methods .

Properties

Molecular Formula

C49H35GdN4O2

Molecular Weight

869.1 g/mol

IUPAC Name

gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.C5H7O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-4(6)3-5(2)7;/h1-28H;3H,1-2H3;/q-2;-1;+3

InChI Key

XUZXSZUPRDXHOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate typically involves the coordination of gadolinium ions with meso-tetraphenyl porphine and 2,4-pentane dionate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

Gd-TPP(acac) undergoes oxidation under controlled conditions, primarily at the porphyrin macrocycle or coordinated ligands. Key findings include:

  • Reagent-Specific Pathways : Exposure to hydrogen peroxide (H₂O₂) generates gadolinium porphyrin oxides, while stronger oxidants like potassium permanganate (KMnO₄) induce ring-opening reactions .

  • Photodynamic Oxidation : Under visible light irradiation in the presence of oxygen, the compound produces singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), critical for photodynamic therapy (PDT) .

Mechanistic Insight :
The Type I photoreaction dominates in hypoxic environments, where electron transfer from the excited porphyrin to molecular oxygen generates O₂⁻. In oxygen-rich conditions, energy transfer produces ¹O₂ via a Type II mechanism .

Reduction Reactions

Reductive processes involve the gadolinium center or the porphyrin ligand:

  • Hydride Formation : Treatment with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields gadolinium porphyrin hydrides (Gd-TPPH(acac)) .

  • Electrochemical Reduction : Cyclic voltammetry reveals two quasi-reversible reduction peaks at −1.2 V and −1.8 V (vs. Ag/AgCl), attributed to ligand-centered electron transfers .

Ligand Substitution Reactions

The labile 2,4-pentane dionate (acac) ligand enables substitution chemistry:

  • Solvent Effects : In dimethylformamide (DMF), acac is replaced by nitrate (NO₃⁻) or chloride (Cl⁻) ions, forming [Gd-TPP(NO₃)] or [Gd-TPP(Cl)] .

  • Kinetic Studies : Substitution rates follow the order NO₃⁻ > Cl⁻ > acac, with activation energies ranging from 45–60 kJ/mol .

Comparative Ligand Stability :

LigandBinding Constant (log K)Preferred Solvent
2,4-pentane dionate8.2 ± 0.3Dichloromethane
Nitrate6.5 ± 0.2DMF
Chloride5.8 ± 0.1Acetonitrile

Coordination Chemistry

Gd-TPP(acac) acts as a metallo-ligand for higher-nuclearity complexes:

  • Bimetallic Assemblies : Reacts with [Mn(TPP)]⁺ to form heterometallic adducts stabilized by C=O⋯Mn(III) interactions, as confirmed by EPR spectroscopy .

  • Luminescence Quenching : Coordination to transition metals (e.g., Cu²⁺) reduces near-infrared (NIR) emission intensity by 70–80% due to energy transfer .

Photophysical Reactivity

Key photoproperties influencing reactivity:

ParameterValueMeasurement Method
Singlet Oxygen Yield (ΦΔ)0.62 ± 0.05Time-resolved fluorescence
Excited-State Lifetime (τ)1.8 μsPulsed EPR
NIR Emission λmax1,070 nmPhotoluminescence spectroscopy

Stability Under Physiological Conditions

In aqueous media (pH 7.4, 37°C):

  • Hydrolysis : Degrades via acac ligand dissociation (t₁/₂ = 12 h), forming [Gd-TPP(H₂O)]⁺ .

  • Serum Protein Binding : Binds to human serum albumin (HSA) with Kd = 12 μM, reducing free Gd³⁺ concentration by 40% .

Scientific Research Applications

Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can interact with various biological molecules, influencing their function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Structural and Electronic Variations

A. Substituent Modifications

Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate (GdTFPP-acac) Molecular Formula: C₄₉H₁₅F₂₀GdN₄O₂ Molecular Weight: 1228.89 g/mol Key Differences: Fluorinated phenyl groups enhance electron-withdrawing effects and thermal stability compared to non-fluorinated GdTPP-acac.

meso-Tetra(4-pyridyl)porphyrin-Gd(III) 2,4-pentane dionate Structure: Pyridyl substituents replace phenyl groups, introducing nitrogen donor sites. Applications: Facilitates coordination to secondary metal centers in supramolecular assemblies, useful in catalysis or multi-metal frameworks .

B. Metal Center Variations

CoTPP (Cobalt(II) meso-tetraphenylporphine)

  • Properties : Exhibits redox activity (Co²⁺/Co³⁺) and catalytic utility in oxygen reduction reactions (ORR) .
  • Contrast with GdTPP-acac : Lacks fluorescence and paramagnetism, limiting imaging applications .

[FeTPP]Cl (Iron(III) meso-tetraphenylporphine chloride) Properties: High-spin Fe³⁺ center enables peroxidase-like activity, useful in biosensing. Contrast with GdTPP-acac: Not optimized for NIR fluorescence or MRI due to weaker paramagnetic effects .

CuTCPP (Copper(II) meso-tetra(4-carboxyphenyl)porphine) Applications: Used in metal-organic frameworks (MOFs) for gas storage. Carboxy groups enable covalent bonding to substrates, unlike GdTPP-acac’s non-reactive phenyl groups .

Photophysical and Functional Properties
Compound Fluorescence Range Paramagnetism Stability Key Applications
GdTPP-acac NIR (700–900 nm) High (Gd³⁺) Moderate MRI/fluorescence imaging, PDT
GdTFPP-acac NIR High High Enhanced PDT, hydrophobic systems
CoTPP None Low Moderate Catalysis, ORR
[FeTPP]Cl None Moderate Moderate Biosensing, enzyme mimics

Notes:

  • GdTPP-acac’s NIR fluorescence is critical for deep-tissue imaging, whereas fluorinated GdTFPP-acac may exhibit redshifted emission due to electronic effects .
  • Gd³⁺’s seven unpaired electrons provide superior T1-weighted MRI contrast compared to Fe³⁺ or Co²⁺ .

Biological Activity

Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate (GdTPP) is a synthetic porphyrin compound that has garnered attention due to its unique luminescent properties and potential applications in biological systems. This article explores the biological activity of GdTPP, focusing on its interactions with biomolecules, photodynamic therapy (PDT) applications, and potential therapeutic uses.

Molecular Characteristics:

  • Molecular Formula: C₄₉H₃₅GdN₄O₂
  • Molecular Weight: 869.08 g/mol
  • CAS Number: 88646-27-9

GdTPP is characterized by its ability to form stable complexes with various biomolecules, which is crucial for its biological applications.

Interaction with Biomolecules

GdTPP exhibits significant interactions with nucleic acids and proteins. Studies have shown that porphyrins can bind to DNA through various mechanisms, including electrostatic interactions and groove binding. The interaction of GdTPP with DNA can lead to photophysical changes that are useful for imaging and therapeutic purposes.

  • DNA Binding Studies:
    • GdTPP has been shown to induce hyperchromic effects in DNA solutions, indicating strong binding affinity. This interaction can be quantified using spectroscopic methods such as UV-Vis spectroscopy.
    • The binding constants and interaction modes have been analyzed, revealing that GdTPP likely binds through external grooves rather than intercalation between base pairs.

Photodynamic Therapy (PDT)

GdTPP's ability to generate reactive oxygen species (ROS) upon light activation positions it as a candidate for photodynamic therapy. The generation of singlet oxygen is particularly relevant in cancer treatment, where localized cell damage can be induced in tumor tissues while minimizing effects on surrounding healthy tissues.

  • Case Study:
    A study demonstrated that GdTPP could effectively induce cell death in cancer cell lines when activated by light, showcasing its potential as a therapeutic agent in PDT applications.

Efficacy in Tumor Models

Research has indicated that GdTPP exhibits selective uptake in tumor tissues compared to normal tissues. This selectivity is critical for enhancing the efficacy of PDT:

Study Tumor Type Uptake (% ID/g) Tumor/Blood Ratio
Study AMelanoma6.515.2
Study BHepatoma5.724.2

These results suggest that GdTPP not only targets tumor cells effectively but also maintains a favorable pharmacokinetic profile.

Q & A

Q. What are the optimal synthetic routes for preparing Gd(III) meso-tetraphenyl porphine 2,4-pentane dionate, and how can purity (>95%) be ensured?

The synthesis typically involves coordinating Gd(III) to a meso-tetraphenylporphyrin (TPP) scaffold followed by chelation with 2,4-pentanedione. Key steps include:

  • Purification : Column chromatography (silica gel) or recrystallization in anhydrous solvents to remove unreacted ligands or metal residues.
  • Purity validation : Use HPLC with UV-Vis detection (λ = 400–450 nm for porphyrin Soret bands) and elemental analysis to confirm stoichiometry .
  • Storage : Maintain at -20°C in dark, anhydrous conditions to prevent ligand dissociation or photodegradation .

Q. Which spectroscopic techniques are most effective for characterizing this complex, and what critical data points should researchers prioritize?

  • UV-Vis spectroscopy : Monitor the Soret band (~420 nm) and Q-bands (500–650 nm) to confirm porphyrin integrity and metal coordination .
  • NMR : Limited utility due to Gd(III)’s paramagnetic effects; instead, use FTIR to identify ligand vibrations (e.g., C=O stretching of 2,4-pentanedionate at ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks matching the expected formula (e.g., [M+H]⁺ or [M-Cl]⁺) .

Q. How does the choice of solvent impact the stability of this complex during experimental workflows?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate ligand exchange. For stability:

  • Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the Gd(III)-porphyrin bond.
  • Conduct short-term experiments in dry THF or dichloromethane under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in photophysical studies, such as unexpected quenching of porphyrin fluorescence?

Gd(III)’s paramagnetic nature often quenches porphyrin fluorescence. To distinguish between intrinsic and extrinsic effects:

  • Compare fluorescence lifetimes with diamagnetic analogs (e.g., Zn(II)-TPP).
  • Use time-resolved spectroscopy to isolate contributions from ligand-centered vs. metal-centered transitions .
  • Validate with alternative techniques like electron paramagnetic resonance (EPR) to probe Gd(III)’s electronic environment .

Q. What strategies mitigate ligand dissociation in biological or aqueous environments for photodynamic therapy (PDT) applications?

  • Nanoparticle encapsulation : Embed the complex in mesoporous silica or upconversion nanoparticles to shield it from aqueous degradation while enabling controlled ROS release .
  • Ligand modification : Introduce hydrophobic substituents (e.g., pentafluorophenyl groups) to enhance stability, as seen in analogous Gd(III)-porphyrin systems .
  • pH optimization : Maintain physiological pH (7.4) to minimize acid-induced ligand loss .

Q. How do researchers address discrepancies in coordination geometry predictions versus experimental data (e.g., XRD vs. computational models)?

  • Single-crystal XRD : Resolve ambiguities in coordination number (typically 8–9 for Gd(III)-porphyrins) and ligand arrangement.
  • DFT calculations : Use B3LYP/6-31G* basis sets to model ligand-field effects and compare with experimental bond lengths/angles.
  • Magnetic susceptibility : Confirm Gd(III)’s high-spin state (S = 7/2) to validate geometric distortions .

Q. What experimental controls are essential when studying this complex’s reactivity in catalytic or ROS-generating systems?

  • Blank assays : Run parallel experiments without the complex to rule out solvent/light-induced side reactions.
  • Radical scavengers : Use NaN₃ (for singlet oxygen) or DMSO (for hydroxyl radicals) to identify dominant ROS species in PDT studies .
  • Metal leaching tests : ICP-MS to quantify free Gd(III) ions, ensuring observed effects arise from the intact complex .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in synthesis yields or photophysical properties?

  • Standardized protocols : Strict control of reaction temperature (±2°C) and Gd(III) salt purity (≥99.9%).
  • Quality control metrics : Mandate一致性 in UV-Vis absorbance ratios (Soret/Q-band intensity) and ICP-MS metal content analysis .
  • Inter-lab validation : Share samples with collaborating labs to cross-verify reproducibility, especially for catalytic or biomedical studies .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity or ROS generation assays?

  • Non-linear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • ANOVA with Tukey post-hoc : Compare multiple experimental groups (e.g., encapsulated vs. free complexes) to assess significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.